molecular formula C9H12BrNO B3237499 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine CAS No. 1391279-71-2

1-(4-Bromo-3-methoxyphenyl)ethan-1-amine

Cat. No.: B3237499
CAS No.: 1391279-71-2
M. Wt: 230.10
InChI Key: TZPQBWQYEUMEGL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with 4-bromo-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and various nucleophiles.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating the biological activity of brominated and methoxylated aromatic amines.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, facilitating the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

1-(4-Bromo-3-methoxyphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(4-Bromo-3-methylphenyl)ethan-1-amine: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.

    1-(4-Bromo-3-hydroxyphenyl)ethan-1-amine: The presence of a hydroxy group instead of a methoxy group alters the compound’s solubility and hydrogen bonding capabilities.

    1-(4-Bromo-3-chlorophenyl)ethan-1-amine: The substitution of a chlorine atom for the methoxy group changes the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQBWQYEUMEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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